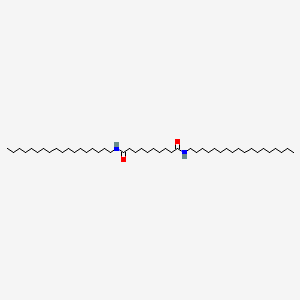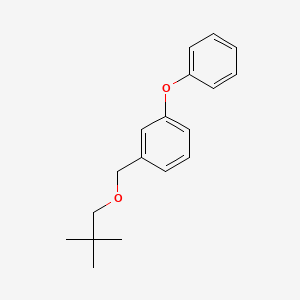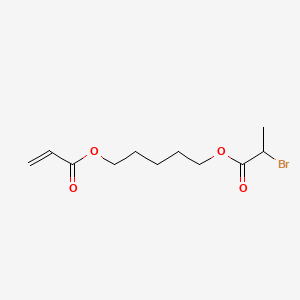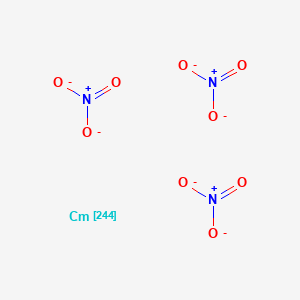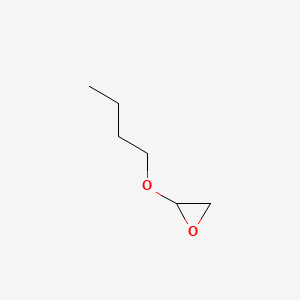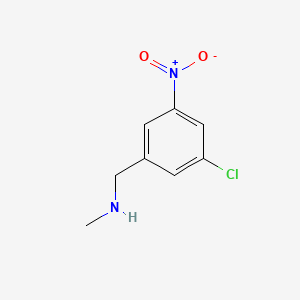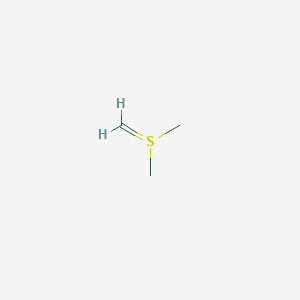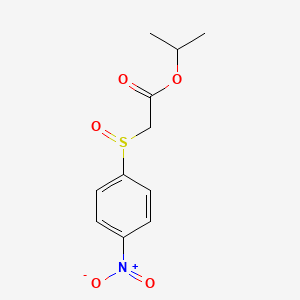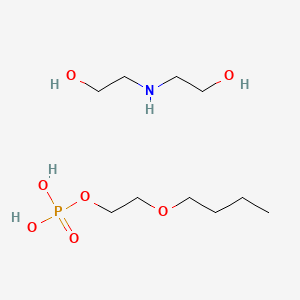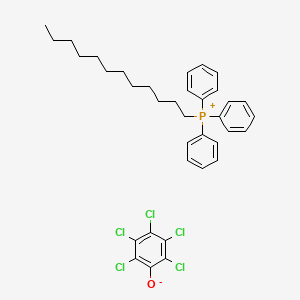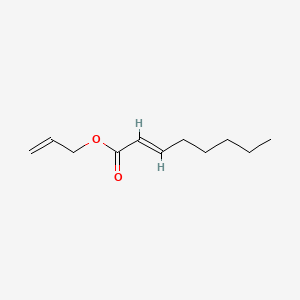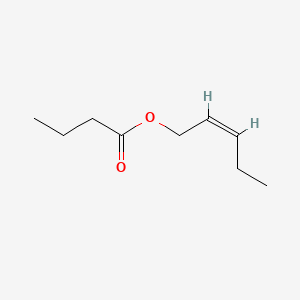
(Z)-Pent-2-enyl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-Pent-2-enyl butyrate is an organic compound classified as an ester. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industries. This compound is characterized by its fruity aroma, making it a valuable ingredient in various applications, including perfumes and flavorings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Z)-Pent-2-enyl butyrate can be synthesized through esterification reactions. One common method involves the reaction of (Z)-Pent-2-en-1-ol with butyric acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: (Z)-Pent-2-enyl butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Butyric acid and other carboxylic acids.
Reduction: (Z)-Pent-2-en-1-ol and other alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Z)-Pent-2-enyl butyrate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential role in pheromone signaling in insects.
Medicine: Explored for its antimicrobial properties and potential use in drug formulations.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of (Z)-Pent-2-enyl butyrate involves its interaction with specific molecular targets. In biological systems, it may bind to olfactory receptors, triggering sensory responses. In antimicrobial applications, it can disrupt microbial cell membranes, leading to cell death. The compound’s effects are mediated through pathways involving receptor binding and membrane interactions.
Vergleich Mit ähnlichen Verbindungen
Butyl butyrate: Another ester with a fruity aroma, commonly used in flavorings.
Ethyl butyrate: Known for its pineapple-like scent, used in food and beverage industries.
Methyl butyrate: Has a fruity odor and is used in perfumes and flavorings.
Uniqueness of (Z)-Pent-2-enyl butyrate: this compound is unique due to its specific (Z)-configuration, which imparts distinct olfactory properties compared to its isomers. This configuration makes it particularly valuable in applications requiring specific fragrance profiles.
Eigenschaften
CAS-Nummer |
42125-13-3 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
[(Z)-pent-2-enyl] butanoate |
InChI |
InChI=1S/C9H16O2/c1-3-5-6-8-11-9(10)7-4-2/h5-6H,3-4,7-8H2,1-2H3/b6-5- |
InChI-Schlüssel |
ZZHQHHZVZDBPNY-WAYWQWQTSA-N |
Isomerische SMILES |
CCCC(=O)OC/C=C\CC |
Kanonische SMILES |
CCCC(=O)OCC=CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


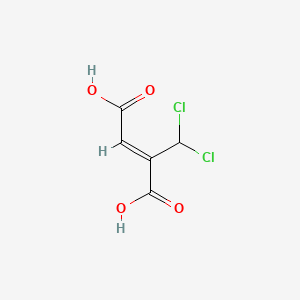
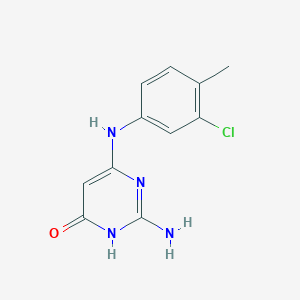
![Methyl 7-(2-methoxypyridin-3-yl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15176259.png)
